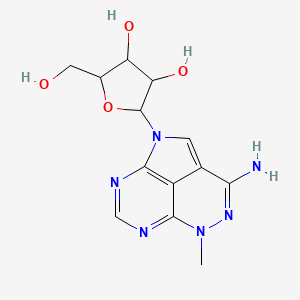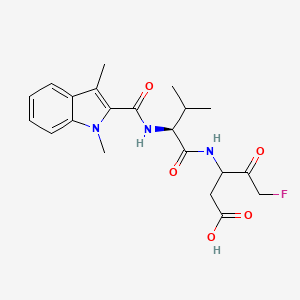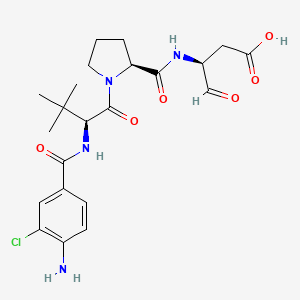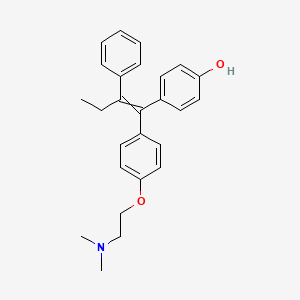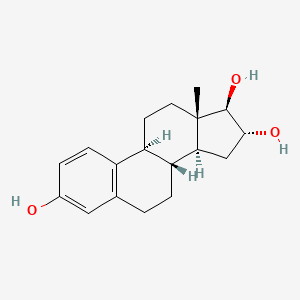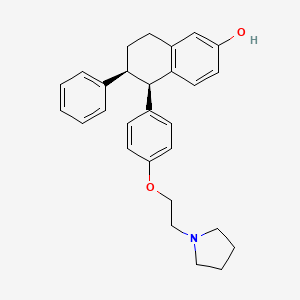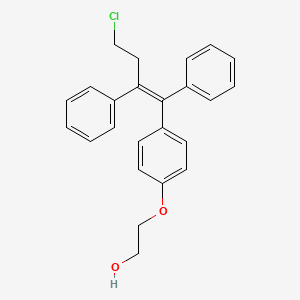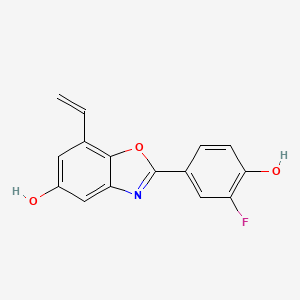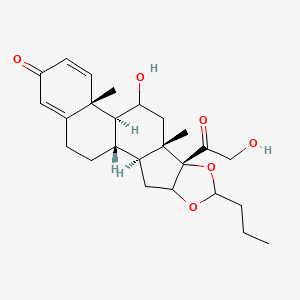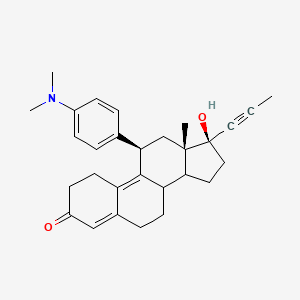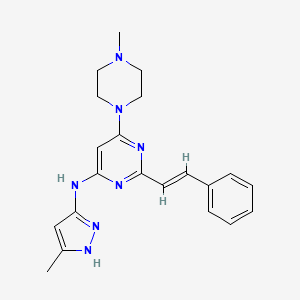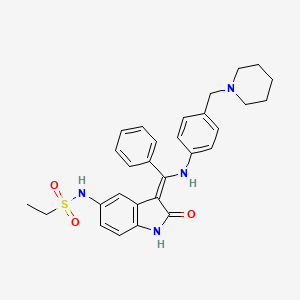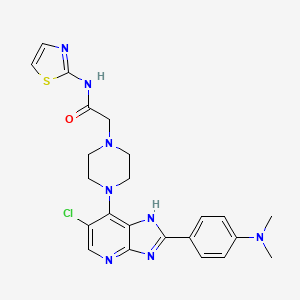
CCT129202
描述
CCT129202 is a small-molecule inhibitor that targets the Aurora family of serine/threonine kinases, which are crucial for the regulation of centrosome maturation, chromosome segregation, and cytokinesis during mitosis . This compound is particularly significant in cancer research due to its ability to inhibit the proliferation of tumor cells by inducing apoptosis and causing cell cycle arrest .
科学研究应用
CCT129202 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域 .
化学: 在化学领域,this compound 用作工具化合物来研究 Aurora 激酶的抑制,并了解激酶抑制剂的结构活性关系。
生物学: 在生物学研究中,this compound 用于研究 Aurora 激酶在细胞周期调节、染色体分离和胞质分裂中的作用。它也用于研究激酶抑制对肿瘤细胞增殖和凋亡的影响。
医学: 在医学研究中,this compound 正在探索作为治疗各种癌症的潜在治疗剂。它能够诱导凋亡和抑制肿瘤生长使其成为癌症治疗的有希望的候选药物。
工业: 在制药行业,this compound 用于开发新的抗癌药物。它作为设计和合成更有效和更选择性的 Aurora 激酶抑制剂的先导化合物。
作用机制
CCT129202 的作用机制涉及抑制 Aurora 激酶,Aurora 激酶对于有丝分裂至关重要 . 通过与 ATP 竞争结合激酶活性位点,this compound 阻止了参与细胞周期进程的关键底物的磷酸化。 这种抑制导致细胞周期在 G2/M 期停滞,具有异常 DNA 含量的细胞积累,并诱导凋亡 .
This compound 还诱导 p21 的表达,p21 是一种细胞周期蛋白依赖性激酶抑制剂,它通过视网膜母细胞瘤蛋白途径促进胸腺嘧啶激酶 1 的下调 . 这进一步增强了该化合物抑制肿瘤细胞增殖的能力。
生化分析
Biochemical Properties
CCT129202 shows high selectivity for the Aurora kinases over a panel of other kinases tested . It interacts with Aurora kinases A, B, and C, exhibiting IC50 values of 42, 198, and 227 nM respectively . The compound acts as an ATP-competitive inhibitor of recombinant Aurora A kinase .
Cellular Effects
This compound inhibits proliferation in multiple cultured human tumor cell lines . It causes the accumulation of human tumor cells with ≥4N DNA content, leading to apoptosis . This compound-treated human tumor cells show a delay in mitosis, abrogation of nocodazole-induced mitotic arrest, and spindle defects .
Molecular Mechanism
The molecular mechanism of action of this compound is consistent with the inhibition of Aurora A and Aurora B . This has been shown by monitoring phosphorylation of histone H3 and p53 protein stabilization . This compound induces p21, a cyclin-dependent kinase inhibitor, resulting in the down-regulation of thymidine kinase 1 (TK1) via the Rb pathway .
Temporal Effects in Laboratory Settings
This compound causes the accumulation of human tumor cells with ≥4N DNA content over time . This leads to apoptosis and a delay in mitosis . The compound also abrogates nocodazole-induced mitotic arrest .
Dosage Effects in Animal Models
In xenografts in nude mouse models, this compound is a potent inhibitor of tumor growth . The growth of HCT116 xenografts in nude mice was inhibited after intraperitoneal administration of this compound .
Subcellular Localization
Given its role as an Aurora kinase inhibitor, it likely localizes to the same subcellular compartments as these kinases, which include the centrosome and chromosomes .
准备方法
合成路线和反应条件
CCT129202 是一种咪唑并吡啶衍生物,也是 Aurora 激酶的 ATP 竞争性抑制剂 . This compound 的合成涉及多个步骤,包括咪唑并吡啶核心结构的形成,以及随后引入必要取代基的功能化。具体的合成路线和反应条件是专有的,详细的信息在公开文献中不容易获得。
工业生产方法
This compound 的工业生产方法没有得到广泛的记录。 很可能合成涉及标准的有机合成技术,包括使用保护基、选择性功能化和纯化步骤,如重结晶或色谱法,以实现高纯度。
化学反应分析
反应类型
CCT129202 经历了各种化学反应,主要集中在其与生物靶标的相互作用。 已知它通过与 ATP 竞争结合激酶活性位点来抑制 Aurora 激酶 . 这种抑制导致具有异常 DNA 含量的细胞积累,并诱导凋亡。
常用试剂和条件
合成 this compound 中使用的常用试剂包括咪唑并吡啶核心的起始原料,以及用于功能化的试剂,如卤化剂、还原剂和保护基试剂。条件通常涉及标准的有机合成技术,包括加热、搅拌和使用惰性气氛来防止不希望的副反应。
形成的主要产物
This compound 参与的反应形成的主要产物是化合物本身,其特征在于其抑制 Aurora 激酶的能力。该化合物通常以高纯度分离,并使用核磁共振波谱、质谱和高效液相色谱等技术进行表征。
相似化合物的比较
CCT129202 在 Aurora 激酶抑制剂中是独一无二的,因为它具有很高的选择性和效力 . 类似的化合物包括其他 Aurora 激酶抑制剂,例如 VX-680、MLN8237 和 AZD1152 . 这些化合物也靶向 Aurora 激酶,但它们的选择性、效力和药代动力学特性可能不同。
VX-680: 也称为 MK-0457,VX-680 是一种泛 Aurora 激酶抑制剂,在临床前和临床研究中已显示出疗效。它以与 this compound 相似的效力抑制 Aurora A、B 和 C 激酶。
MLN8237: 也称为 Alisertib,MLN8237 是一种选择性 Aurora A 激酶抑制剂,已在各种癌症模型中显示出抗肿瘤活性。它与 this compound 在其对 Aurora A 相比 Aurora B 和 C 的选择性方面有所不同。
AZD1152: 也称为 Barasertib,AZD1152 是一种选择性 Aurora B 激酶抑制剂,在治疗血液系统恶性肿瘤的临床试验中已显示出前景。它与其对 Aurora B 的选择性方面不同于 this compound。
属性
IUPAC Name |
2-[4-[6-chloro-2-[4-(dimethylamino)phenyl]-1H-imidazo[4,5-b]pyridin-7-yl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN8OS/c1-30(2)16-5-3-15(4-6-16)21-28-19-20(17(24)13-26-22(19)29-21)32-10-8-31(9-11-32)14-18(33)27-23-25-7-12-34-23/h3-7,12-13H,8-11,14H2,1-2H3,(H,25,27,33)(H,26,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKHWEFPFAGNEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=NC=C(C(=C3N2)N4CCN(CC4)CC(=O)NC5=NC=CS5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241406 | |
| Record name | CCT-129202 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942947-93-5 | |
| Record name | CCT-129202 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942947935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CCT-129202 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CCT-129202 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N349V9Q27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


